molecular formula C19H22N2OS B4724890 1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea

1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea

Cat. No.: B4724890
M. Wt: 326.5 g/mol
InChI Key: IQBWAQFDNYMEAA-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a thiourea group attached to a phenyl ring substituted with acetyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 1-(3,4-dimethylphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiourea group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-thienyl)thiourea: Known for its antimicrobial properties.

    1-(4-Methylphenyl)-3-(2-pyridyl)thiourea: Studied for its anticancer activity.

    1-(4-Chlorophenyl)-3-(2-nitrophenyl)thiourea: Investigated for its potential use in materials science.

Uniqueness

1-(4-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea is unique due to the presence of both acetyl and dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These substituents might enhance its solubility, stability, and interaction with specific targets compared to other thiourea derivatives.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(3,4-dimethylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12-5-6-17(11-13(12)2)14(3)20-19(23)21-18-9-7-16(8-10-18)15(4)22/h5-11,14H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWAQFDNYMEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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